A Comprehensive Technical Guide to the Synthesis and Characterization of 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate these biological effects.[4][5][6] This guide provides an in-depth, scientifically grounded protocol for the synthesis and characterization of a novel derivative, 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol. This compound, featuring a benzothiophene moiety, is of particular interest due to the known biological significance of benzothiophenes.[7][8]
This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step. The methodologies described herein are robust and self-validating, ensuring reproducibility and reliability in a research setting.
Synthetic Pathway: A Step-by-Step Approach
The synthesis of the target compound is achieved through a logical and efficient multi-step process. The overall strategy involves the initial preparation of a key intermediate, 1-benzothiophene-3-carbohydrazide, followed by the construction of the thiosemicarbazide backbone and subsequent base-catalyzed cyclization to form the desired 1,2,4-triazole-3-thiol ring system.
Overall Synthetic Scheme
Caption: Synthetic route for 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol.
Part 1: Synthesis of 1-Benzothiophene-3-carbohydrazide
The initial step is the preparation of the acid hydrazide, a crucial building block for the subsequent thiosemicarbazide formation.
Protocol:
-
Acid Chloride Formation: To a solution of 1-benzothiophene-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure to obtain the crude 1-benzothiophene-3-carbonyl chloride.
-
Hydrazinolysis: Dissolve the crude acid chloride in an appropriate solvent like tetrahydrofuran (THF) and add this solution dropwise to a cooled (0 °C) solution of hydrazine hydrate (2 equivalents) in THF.
-
Product Isolation: Stir the reaction mixture at room temperature for 1-2 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 1-benzothiophene-3-carbohydrazide.
Causality and Expertise: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic attack by hydrazine. The use of excess hydrazine hydrate ensures complete conversion and minimizes the formation of di-acylated byproducts.
Part 2: Synthesis of 4-allyl-1-(1-benzothiophene-3-carbonyl)thiosemicarbazide
This step involves the formation of the thiosemicarbazide intermediate through the reaction of the carbohydrazide with allyl isothiocyanate.
Protocol:
-
Reaction Setup: Dissolve 1-benzothiophene-3-carbohydrazide (1 equivalent) in ethanol. To this solution, add allyl isothiocyanate (1.1 equivalents).
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Product Precipitation: Upon cooling, a solid precipitate of 4-allyl-1-(1-benzothiophene-3-carbonyl)thiosemicarbazide will form.
-
Purification: Filter the solid, wash with cold ethanol, and dry to obtain the desired thiosemicarbazide.
Expert Insight: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide. Ethanol is a suitable solvent for this reaction due to its ability to dissolve the reactants and facilitate the reaction at reflux temperature.
Part 3: Synthesis of 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide to form the 1,2,4-triazole-3-thiol ring.[9]
Protocol:
-
Reaction Mixture: Suspend the 4-allyl-1-(1-benzothiophene-3-carbonyl)thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide or potassium hydroxide (8-10% w/v).
-
Heating: Heat the mixture to reflux for 4-6 hours.
-
Neutralization and Precipitation: After cooling, the reaction mixture is filtered (if necessary) and the clear filtrate is acidified with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of 5-6.
-
Final Product Isolation: The resulting precipitate is the crude 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol. This is then filtered, washed thoroughly with water, and recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture to afford the pure product.
Mechanistic Rationale: The strong base facilitates the deprotonation of the amide and thioamide nitrogens, promoting an intramolecular nucleophilic attack of one of the nitrogens onto the carbonyl carbon, followed by dehydration to yield the stable aromatic 1,2,4-triazole ring. The compound exists in a tautomeric equilibrium between the thione and thiol forms, with the thiol form being favored in many cases.[10]
Comprehensive Characterization
The structural elucidation and purity assessment of the synthesized 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
Characterization Workflow
Caption: A typical workflow for the characterization of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the synthesized molecule.[11][12][13][14]
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H (stretching) | 3100-3300 | Indicates the presence of the N-H bond in the triazole ring. |
| C-H (aromatic) | 3000-3100 | Corresponds to the C-H bonds of the benzothiophene ring. |
| C-H (aliphatic) | 2850-2960 | Corresponds to the C-H bonds of the allyl group. |
| S-H (thiol) | 2550-2600 | A weak but characteristic band indicating the thiol tautomer.[1] |
| C=N (stretching) | 1600-1650 | Characteristic of the triazole ring. |
| C=C (aromatic) | 1450-1600 | Stretching vibrations within the benzothiophene ring. |
| C=S (thione) | 1200-1250 | Indicates the presence of the thione tautomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is essential for unambiguous structure determination.[15][16][17]
Expected ¹H NMR Signals (in DMSO-d₆):
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| SH (thiol) | ~13.0-14.0 | Singlet (broad) | The acidic proton of the thiol group, often broad due to exchange.[10] |
| Aromatic-H | ~7.0-8.5 | Multiplet | Protons of the benzothiophene ring system. |
| Allyl-CH= | ~5.8-6.0 | Multiplet | The methine proton of the allyl group. |
| Allyl-=CH₂ | ~5.0-5.2 | Multiplet | The terminal methylene protons of the allyl group. |
| Allyl-CH₂-N | ~4.5-4.8 | Doublet | The methylene protons adjacent to the nitrogen of the triazole ring. |
Expected ¹³C NMR Signals (in DMSO-d₆):
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C=S (thione) | ~165-175 | The thione carbon of the triazole ring.[10] |
| Aromatic-C | ~110-140 | Carbons of the benzothiophene ring. |
| C=N (triazole) | ~145-155 | The C5 carbon of the triazole ring attached to the benzothiophene. |
| Allyl-CH= | ~130-135 | The methine carbon of the allyl group. |
| Allyl-=CH₂ | ~115-120 | The terminal methylene carbon of the allyl group. |
| Allyl-CH₂-N | ~45-50 | The methylene carbon adjacent to the nitrogen of the triazole ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which can provide additional structural information.[18][19][20][21]
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₁N₃S₂ |
| Molecular Weight | 285.4 g/mol |
| Expected [M+H]⁺ | 286.04 |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the final compound, serving as a confirmation of its purity and empirical formula.[22][23]
| Element | Calculated (%) |
| Carbon (C) | 58.92 |
| Hydrogen (H) | 3.88 |
| Nitrogen (N) | 14.72 |
| Sulfur (S) | 22.47 |
Conclusion
This technical guide outlines a reliable and scientifically sound methodology for the synthesis and characterization of 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol. By providing a detailed, step-by-step protocol and the underlying scientific principles, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the target compound, which is a critical prerequisite for any subsequent biological evaluation. The successful synthesis of this and similar novel heterocyclic compounds will undoubtedly contribute to the ongoing efforts in the discovery of new therapeutic agents.
References
-
Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
Gumrukcuoglu, N. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
Gumrukcuoglu, N. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Benzo[11][24]thiazolo[2,3-c][4][5][24]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PubMed Central. Available at: [Link]
-
Alyahyaoy, H. A. (n.d.). (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available at: [Link]
-
Bekhit, A. A. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Elemental analysis of synthesized final compounds. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a... ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of potassium dithiocarbamate salts of formamidines... ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available at: [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. NCL. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PubMed Central. Available at: [Link]
-
ConnectSci. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. ConnectSci. Available at: [Link]
- Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Source not found.
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Scientific & Academic Publishing. (2012). Thiocarbohydrazides: Synthesis and Reactions. SAP. Available at: [Link]
-
Ginekologia i Poloznictwo. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]
-
PubMed. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. PubMed. Available at: [Link]
- Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (2005). Source not found.
- Google Patents. (n.d.). CN104844491A - A kind of synthetic method of dithiocarbamate. Google Patents.
-
ResearchGate. (n.d.). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. ResearchGate. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Characterization of Novel thiocarbohydrazide Derivatives of Disubstituted N,N-Dimethylaminomaleimides. RJPT. Available at: [Link]
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Source not found.
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Global Research Online. Available at: [Link]
-
ResearchGate. (n.d.). Results of elemental analyses*. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... ResearchGate. Available at: [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Avicenna Journal of Clinical Microbiology and Infection. (n.d.). Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. Avicenna J Clin Microbiol Infect. Available at: [Link]
-
PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US4940815A - Process for the production of thiocarbohydrazide. Google Patents.
- Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books.
-
National Center for Biotechnology Information. (n.d.). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. PubMed Central. Available at: [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR spectrum [chemicalbook.com]
- 16. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. connectsci.au [connectsci.au]
- 20. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
